N-(3-Aminophenyl)-2-isobutoxybenzamide
Overview
Description
N-(3-Aminophenyl)-2-isobutoxybenzamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biosensor Development
N-(3-Aminophenyl)-2-isobutoxybenzamide has been explored in the development of biosensors. A study by Karimi-Maleh et al. (2014) developed a sensitive biosensor using a nanocomposite of this compound for the determination of glutathione and piroxicam, showcasing its application in electrochemical detection and analysis (Karimi-Maleh et al., 2014).
Molecular Structure Analysis
The compound has also been used in molecular structure analysis. Karabulut et al. (2014) investigated the molecular structure of a similar compound, highlighting the role of intermolecular interactions in determining molecular geometry, which is essential for understanding the properties and applications of such compounds in various fields of chemistry and pharmacology (Karabulut et al., 2014).
Anticonvulsant Potential
Bourhim et al. (1997) explored the anticonvulsant potential of retrobenzamides including this compound. Their study focused on the anticonvulsant and neurotoxic properties of these compounds, providing insights into their potential therapeutic applications (Bourhim et al., 1997).
Memory Enhancement Research
In the field of neurology, Piplani et al. (2018) synthesized derivatives of a similar compound for potential use as memory enhancers. These compounds showed significant acetylcholinesterase-inhibiting activity, a key factor in the treatment of memory disorders (Piplani et al., 2018).
Antiviral Activity
Xingyue Ji et al. (2013) synthesized novel N-phenylbenzamide derivatives, including a compound structurally related to this compound, and tested their anti-enterovirus 71 activities. This highlights the potential of such compounds in antiviral drug development (Xingyue Ji et al., 2013).
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-methylpropoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)11-21-16-9-4-3-8-15(16)17(20)19-14-7-5-6-13(18)10-14/h3-10,12H,11,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVAATIGISSVIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.